6-methyl-N-(propan-2-yl)pyridin-3-amine
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Overview
Description
6-methyl-N-(propan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the alkylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar alkylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
6-methyl-N-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(propan-2-yl)pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially influencing neurotransmitter pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-amine: The parent compound, which lacks the methyl and isopropyl groups.
N-(2-methylpentan-2-yl)pyridin-3-amine: A similar compound with a different alkyl group.
Uniqueness
6-methyl-N-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-methyl-N-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-4-8(3)10-6-9/h4-7,11H,1-3H3 |
InChI Key |
YVFFNDFBCDWFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC(C)C |
Origin of Product |
United States |
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